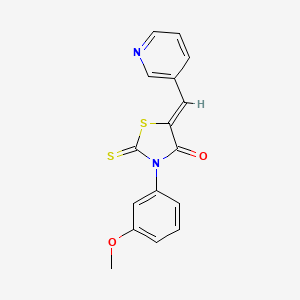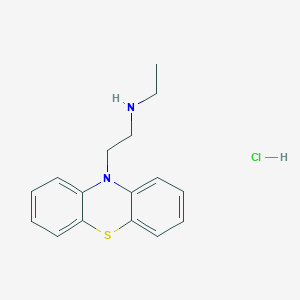
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has shown significant potential in scientific research. This compound is a member of the thiazolidinone family and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Tumour-Targeting Theranostic Drug-Delivery Vehicles
GNF-Pf-568, also known as Graphene Nanoflakes (GNFs), has been used as a platform for the synthesis of theranostic agents . GNFs were multi-functionalised with derivatives of a peptide-based Glu-NH-C(O)-NH-Lys ligand that binds prostate-specific membrane antigen (PSMA), a potent anti-mitotic drug ®-ispinesib, the chelate desferrioxamine B (DFO), and an albumin-binding tag reported to extend pharmacokinetic half-life in vivo . The GNFs loaded with ®-ispinesib inhibited the kinesin spindle protein (KSP) and induced G2/M-phase cell cycle arrest .
Specificity Toward PSMA Expressing Cells
GNFs functionalised with the Glu-NH-C(O)-NH-Lys ligand showed specificity toward PSMA expressing cells (LNCaP) . This specificity makes GNFs a potential candidate for targeted drug delivery in prostate cancer treatment .
Rapid Renal Clearance
GNFs have low accumulation and retention in background tissue, with rapid renal clearance . This property is beneficial in reducing potential side effects and toxicity of theranostic agents .
Use in Real-Time Drug Tracking
The underlying concept of a ‘theranostic’ drug is to combine chemotherapeutic and diagnostic capabilities in a single compound . Such an agent would allow the distribution of the drug to be tracked in real time and the dose delivered to the lesion to be determined accurately .
Potential Use in Anti-Cancer Treatments
Modified graphene nanomaterials and carbon nanotubes show potential in anti-cancer treatments . If these different applications can be combined, then graphene nanomaterials could be used in the synthesis of ‘theranostics’ .
Use in Diagnostic Imaging
Graphene-based nanomaterials have been studied for potential use in diagnostic imaging . The unique optical, electronic, thermal, and mechanical properties of graphene make it a promising material for this application .
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as GNF-Pf-568, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is localized to the parasite mitochondrion .
Mode of Action
The compound GNF-Pf-568 interacts with its target, the transporter PfMFR3, in a way that influences the sensitivity of the parasite to certain antimalarial compounds .
Biochemical Pathways
It is known that the compound influences the function of the transporter pfmfr3, which is involved in mitochondrial transport . This suggests that GNF-Pf-568 may affect pathways related to energy production and metabolism within the parasite.
Result of Action
The molecular and cellular effects of GNF-Pf-568’s action involve the modulation of the transporter PfMFR3’s function, potentially affecting the parasite’s sensitivity to certain antimalarial compounds . This could lead to changes in the parasite’s metabolic processes, particularly those occurring in the mitochondrion .
properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPNUHJHLZOIG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)



![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)


